molecular formula C10H8INO B1324230 4-(3-Iodophenyl)-4-oxobutyronitrile CAS No. 898767-92-5

4-(3-Iodophenyl)-4-oxobutyronitrile

Cat. No. B1324230
M. Wt: 285.08 g/mol
InChI Key: CKSDLTRSGREVTG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Reactions and Compound Synthesis

4-(3-Iodophenyl)-4-oxobutyronitrile is involved in various chemical reactions and compound syntheses. For instance, the reaction of 4-aryl-2-cyanomethylthiazoles with α-chloroacetyl chloride leads to the formation of 2-(4-arylthiazol-2-yl)-4-chloro-3-oxobutyronitriles, which further react with secondary aliphatic amines to form compounds like 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles and 3-aryl-7-cyano-6(5H)-oxopyrrolo[2,1-b]thiazoles (Volovenko, Volovnenko, & Tverdokhlebov, 2001).

Radiopharmaceuticals and Brain Delivery

In the field of radiopharmaceuticals, compounds like 4-(3-Iodophenyl)-4-oxobutyronitrile have been utilized. One study focused on the potential of radioiodinated phenylamines attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals. The research demonstrated that such dihydropyridine-coupled radiopharmaceuticals could cross the blood-brain barrier, which may be useful for measuring cerebral blood perfusion (Tedjamulia, Srivastava, & Knapp, 1985).

Material Science and Electrochemistry

In material science, compounds related to 4-(3-Iodophenyl)-4-oxobutyronitrile have been investigated for their potential applications. For instance, 4-(Trifluoromethyl)-benzonitrile has been studied as an electrolyte additive for high voltage lithium ion batteries, showcasing significant improvements in cyclic stability and capacity retention, indicating a broad scope of applications for related compounds in energy storage technologies (Huang et al., 2014).

Antimicrobial Research

In antimicrobial research, derivatives of similar compounds have been synthesized and tested for their activities. A study discussed the utility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid in preparing novel series of heterocycles, which were tested for antimicrobial activities. This indicates the potential of 4-(3-Iodophenyl)-4-oxobutyronitrile derivatives in developing new antimicrobial agents (El-Hashash, Essawy, & Fawzy, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(3-iodophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSDLTRSGREVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642248
Record name 4-(3-Iodophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Iodophenyl)-4-oxobutyronitrile

CAS RN

898767-92-5
Record name 4-(3-Iodophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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